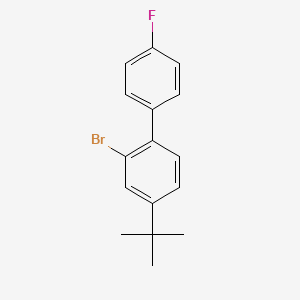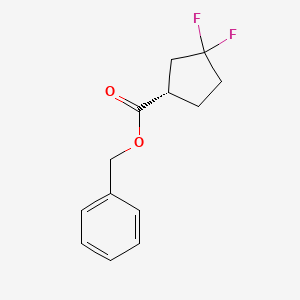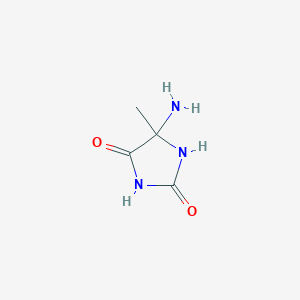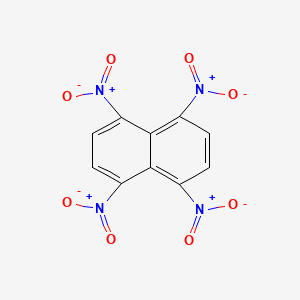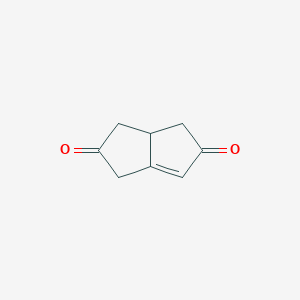
3a,4-Dihydropentalene-2,5(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3a,4-Dihydropentalene-2,5(1H,3H)-dione is an organic compound with a unique bicyclic structure. It is of interest in various fields of chemistry due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3a,4-Dihydropentalene-2,5(1H,3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. Common methods may include:
Cyclization Reactions: Using diketone precursors and applying heat or catalysts to induce ring closure.
Reduction Reactions: Employing reducing agents to convert intermediate compounds into the desired bicyclic structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes, optimized for yield and purity. This may include:
Batch Processing: Using large-scale reactors to perform the cyclization and reduction steps.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance efficiency and control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3a,4-Dihydropentalene-2,5(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: Reacting with oxidizing agents to form oxidized derivatives.
Reduction: Further reduction to form more saturated compounds.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Transition metal catalysts for facilitating cyclization or substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield diketone or quinone derivatives.
Reduction: Could produce more saturated bicyclic compounds.
Substitution: Results in functionalized derivatives with various substituents.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism by which 3a,4-Dihydropentalene-2,5(1H,3H)-dione exerts its effects depends on its interactions with molecular targets. This may involve:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Interacting with Receptors: Modulating receptor function and signaling pathways.
Participating in Chemical Reactions: Acting as a reactant or catalyst in various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Pentalene Derivatives: Compounds with similar bicyclic structures but different functional groups.
Cyclopentadiene Derivatives: Compounds with related ring systems and reactivity.
Uniqueness
3a,4-Dihydropentalene-2,5(1H,3H)-dione is unique due to its specific bicyclic structure and the potential for diverse chemical reactivity. Its distinct properties make it valuable for various applications in research and industry.
Properties
CAS No. |
89448-10-2 |
|---|---|
Molecular Formula |
C8H8O2 |
Molecular Weight |
136.15 g/mol |
IUPAC Name |
1,3,3a,4-tetrahydropentalene-2,5-dione |
InChI |
InChI=1S/C8H8O2/c9-7-1-5-2-8(10)4-6(5)3-7/h1,6H,2-4H2 |
InChI Key |
GTHNFIRTTOYLNX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(=O)C=C2CC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


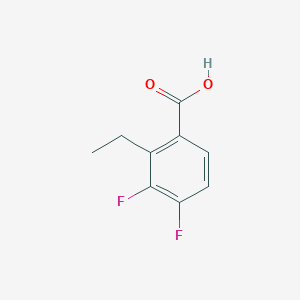
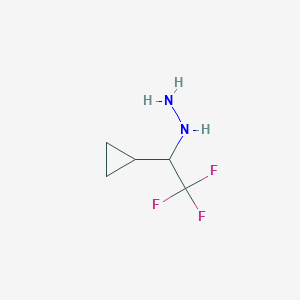
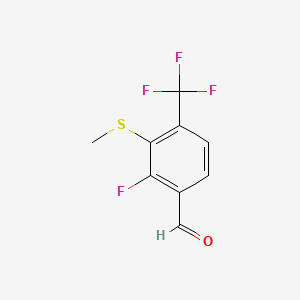

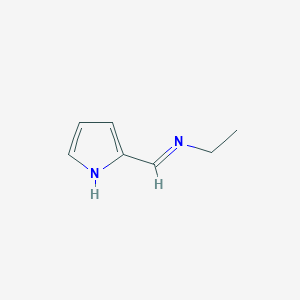

![6-Butyl-6a-methylhexahydro-5h-furo[2,3-b]pyrrol-5-one](/img/structure/B14016392.png)
